molecular formula C13H13NO3S B14520396 Pyridine, 2-[[(4-methylphenyl)methyl]sulfonyl]-, 1-oxide CAS No. 62381-73-1

Pyridine, 2-[[(4-methylphenyl)methyl]sulfonyl]-, 1-oxide

Cat. No.: B14520396
CAS No.: 62381-73-1
M. Wt: 263.31 g/mol
InChI Key: OOIRFRAARJIOCV-UHFFFAOYSA-N
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Description

Pyridine, 2-[[(4-methylphenyl)methyl]sulfonyl]-, 1-oxide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a sulfonyl group attached to the pyridine ring, which is further substituted with a 4-methylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-[[(4-methylphenyl)methyl]sulfonyl]-, 1-oxide typically involves the reaction of pyridine N-oxide with a sulfonyl chloride derivative. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonate ester, which then undergoes nucleophilic substitution to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-[[(4-methylphenyl)methyl]sulfonyl]-, 1-oxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Pyridine, 2-[[(4-methylphenyl)methyl]sulfonyl]-, 1-oxide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Pyridine, 2-[[(4-methylphenyl)methyl]sulfonyl]-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Pyridine, 4-methyl-, 1-oxide: Similar structure but lacks the sulfonyl group.

    Pyridine, 2-methyl-, 1-oxide: Similar structure but with a methyl group instead of the 4-methylphenylmethyl group.

    Pyridine, 2-methyl-4-(1-methylethenyl): Similar structure but with different substituents on the pyridine ring.

Uniqueness

Pyridine, 2-[[(4-methylphenyl)methyl]sulfonyl]-, 1-oxide is unique due to the presence of the sulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

62381-73-1

Molecular Formula

C13H13NO3S

Molecular Weight

263.31 g/mol

IUPAC Name

2-[(4-methylphenyl)methylsulfonyl]-1-oxidopyridin-1-ium

InChI

InChI=1S/C13H13NO3S/c1-11-5-7-12(8-6-11)10-18(16,17)13-4-2-3-9-14(13)15/h2-9H,10H2,1H3

InChI Key

OOIRFRAARJIOCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=[N+]2[O-]

Origin of Product

United States

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